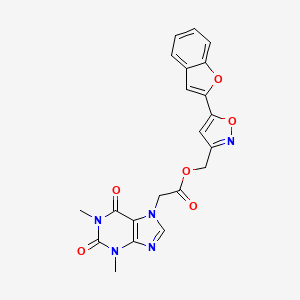![molecular formula C18H11F3O6 B2568386 Methyl 4-[7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yloxy]benzoate CAS No. 297148-43-7](/img/structure/B2568386.png)
Methyl 4-[7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yloxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-[7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yloxy]benzoate, also known as MHTB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MHTB is a synthetic compound that belongs to the class of chromenone derivatives.
Scientific Research Applications
Structural Analysis and Synthesis Techniques
The structural analysis of related coumarin derivatives, such as Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, has been performed through single-crystal X-ray crystallography. This detailed structural elucidation provides insights into the molecular configuration, hydrogen bonding, and crystalline form, which are crucial for understanding the physicochemical properties and potential applications of Methyl 4-[7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yloxy]benzoate and similar compounds (Manolov, Morgenstern, & Hegetschweiler, 2012).
Application in Fluorescence Sensing
A study on synthesized coumarin–triazole derivatives, closely related to Methyl 4-[7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yloxy]benzoate, has demonstrated high sensitivity and selectivity for iron(III) ions. These compounds exhibit potential as turn-off fluorescence sensors, which could be utilized in detecting metal ions in various environmental and biological samples. The determination of Fe3+ ions through this method underscores the importance of such molecules in developing sensitive diagnostic tools and sensors (Joshi et al., 2015).
Chemical Reactions and Catalysis
Research involving three-component reactions of 7-hydroxy coumarin derivatives, including those with trifluoromethyl groups, demonstrates the ability to form complex molecules under mild reaction conditions. These reactions are significant for synthesizing diverse organic compounds with potential applications in drug development and material science. The efficiency of such processes highlights the versatility of Methyl 4-[7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yloxy]benzoate in chemical synthesis (Asghari, Baharfar, Darabi, & Mohammadian, 2014).
Synthetic Routes and Pharmaceutical Applications
A facile synthetic route has been developed for polyfunctionalized chromenes and chromones, including derivatives of Methyl 4-hydroxy-2-(trifluoromethyl)-4H-chromenes-3-carboxylate. These compounds are precursors to various pharmaceuticals and have applications in material science due to their unique structural and electronic properties. This research paves the way for the synthesis of more complex molecules with enhanced functionalities (Wen et al., 2012).
properties
IUPAC Name |
methyl 4-[7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3O6/c1-25-17(24)9-2-5-11(6-3-9)26-15-14(23)12-7-4-10(22)8-13(12)27-16(15)18(19,20)21/h2-8,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPCGNRWKOWHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4-Chloro-2-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2568313.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide](/img/structure/B2568316.png)
![(E)-2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2568317.png)

![Ethyl 2-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2568320.png)
![2-methoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2568322.png)

